![molecular formula C₂₄H₂₄BrNO B016058 trans-(E)-1-Bromo-2-[4-[2-(diméthylamino)éthoxy]phényl]-1,2-diphényléthène CAS No. 19118-19-5](/img/structure/B16058.png)

trans-(E)-1-Bromo-2-[4-[2-(diméthylamino)éthoxy]phényl]-1,2-diphényléthène

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as trans-4-Bromo-1,2-Diphenylethylene, has been demonstrated using 4-Bromobenzaldehyde as a raw material in a two-step reaction process. The optimized conditions involve mild reaction conditions, making the process suitable for industrial production due to its controlled nature and economic feasibility (Wang Yu-huan, 2010).

Molecular Structure Analysis

The molecular structure and characteristics of compounds similar in structure, such as {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides, reveal a high solubility in water and polar solvents, attributed to their structural configuration. These findings are crucial for understanding the behavior of our compound in various solvents (G. Koten et al., 1978).

Chemical Reactions and Properties

Studies on related molecules have shown diverse chemical reactions and properties, such as the efficient photochemical reaction of cis-trans isomerization, demonstrating the influence of molecular structure on reactivity and the potential for application in various chemical processes (Małgorzata Bayda et al., 2008).

Physical Properties Analysis

The physical properties of compounds with similar structures, such as fluorescence enhancement upon N-phenyl substitution, highlight the importance of structural elements in determining physical characteristics like fluorescence quantum yields. This phenomenon, known as the "amino conjugation effect," significantly impacts the photophysical properties (Jye‐Shane Yang et al., 2002).

Chemical Properties Analysis

Explorations into the chemical properties of analogous compounds have revealed complex interactions and transformations, such as the dimerization and ring contraction reactions observed in silabicyclohexane derivatives. These studies provide insight into the reactivity and stability of the compound (Y. Park et al., 1991).

Applications De Recherche Scientifique

Agents antifongiques

Des composés ayant des structures similaires ont été synthétisés et testés comme agents antifongiques . Ces composés ont montré des activités modérées à élevées contre trois dermatophytes .

Colorant laser

Un colorant laser d'un composé similaire a été synthétisé et examiné comme nouveau milieu laser . Les propriétés photophysiques du composé ont été étudiées sous l'influence des solvants, des concentrations et des excitations de puissance de pompage .

Synthèse de nouveaux composés

Ce composé pourrait potentiellement être utilisé dans la synthèse de nouveaux composés. Par exemple, des composés similaires ont été synthétisés par une réaction de Claisen-Schmidt .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to targetMicrotubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase that plays a significant role in the development and progression of cancer .

Mode of Action

Similar compounds have shown to inhibit mark4 . They bind to MARK4 and show moderate binding with human serum albumin . This interaction could lead to changes in the kinase activity of MARK4, potentially affecting cell division, cell proliferation, and cell cycle regulation .

Biochemical Pathways

Mark4, a potential target of similar compounds, is known to regulate the dynamics of microtubules and plays a significant role in cell division, cell proliferation, and cell cycle regulation . Therefore, it can be inferred that this compound might affect these cellular processes.

Result of Action

Similar compounds have shown to inhibit the growth of cancer cells . They have been found to inhibit the colonogenic potential of cancer cells and induce apoptosis .

Propriétés

IUPAC Name |

2-[4-[(E)-2-bromo-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJYQHATSIOBSH-WCWDXBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19118-19-5 | |

| Record name | Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019118195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

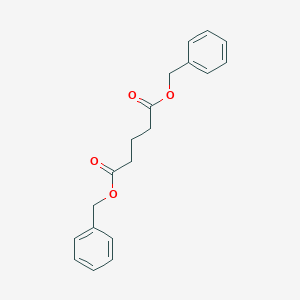

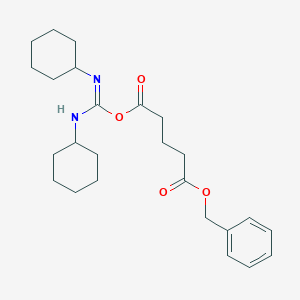

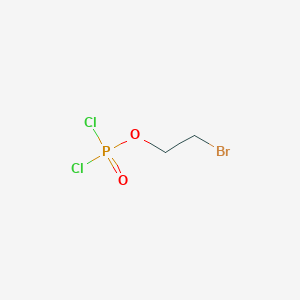

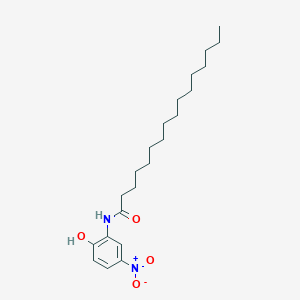

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)